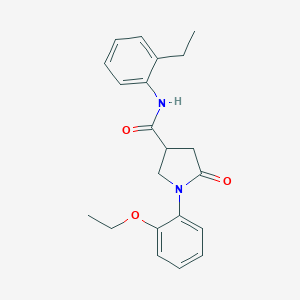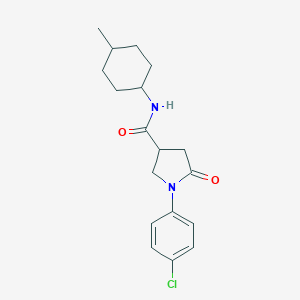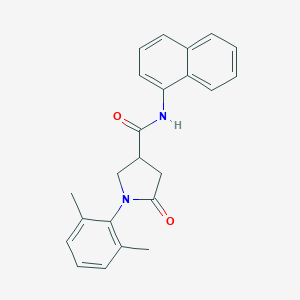
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the brain and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide may modulate the release of neurotransmitters such as dopamine and glutamate, thereby altering neuronal activity and providing therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which are implicated in neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of this receptor. N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide also has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it a useful tool for studying the role of mGluR5 in the brain. However, one limitation of using N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent analogs of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide that may have greater therapeutic potential. Another direction is the investigation of the effects of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide on other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, the use of N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-ethylbenzylamine to form an intermediate product. This intermediate is then converted to the final product through a series of reactions involving cyclization and amidation.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C20H21BrN2O2 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21BrN2O2/c1-3-14-4-7-17(8-5-14)23-12-15(11-19(23)24)20(25)22-16-6-9-18(21)13(2)10-16/h4-10,15H,3,11-12H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
WEBLSAZJOQCGFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)


